N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N,1,2-trimethyl-1H-imidazole-4-sulfonamide
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Overview
Description
The compound “N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide” is a benzoxazole derivative . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves various methods . One method involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid . Another method involves the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives includes a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . The presence of 4-methyl and 5-chloro substituents on the benzoxazole ring showed the highest inhibitory activity for AChE and BuChE, respectively .Chemical Reactions Analysis
The chemical reactions of benzoxazole derivatives involve various processes . For instance, the IR spectrum shows peaks at 1619 cm−1 (C=N), 1455 cm−1 (C=C), and 758 cm−1 (C–Cl). The 1H NMR spectrum shows peaks at δ 7.26–8.1 (7H, Ar H), and δ 9.06 (s, 1H, pyr). The 13C NMR spectrum shows peaks at δ 107–161 (17 Ar-C) .Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can be determined by various spectroscopic techniques . For instance, the IR, 1H NMR, and 13C NMR spectra provide information about the functional groups and the structure of the compound .Mechanism of Action
The mechanism of action of benzoxazole derivatives is related to their wide spectrum of pharmacological activities . They have been found to exhibit antimicrobial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition activities .
Safety and Hazards
While specific safety and hazard information for “N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide” is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. Benzoxazole derivatives, for instance, should be handled with care due to their bioactive properties .
Future Directions
Benzoxazole derivatives have shown potential in various areas of medicinal chemistry . Their wide spectrum of pharmacological activities makes them promising candidates for the development of new therapeutic agents . Future research could focus on exploring their potential in treating various diseases and improving their synthesis methods .
Properties
IUPAC Name |
N-[1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O3S/c1-11-19-17(10-21(11)2)27(24,25)22(3)13-7-23(8-13)9-15-14-6-12(18)4-5-16(14)26-20-15/h4-6,10,13H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPHQDXRORIYQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N(C)C2CN(C2)CC3=NOC4=C3C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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